Elq-300

Antimalarial Cytochrome bc1 Drug resistance

ELQ-300 is the definitive Qi-site inhibitor for Plasmodium cytochrome bc1 research. Unlike atovaquone (Qo-site), ELQ-300 binds the quinone reductase (Qi) site, retaining full potency against ATV-resistant Y268S mutants (IC50=4.6 nM). Its characterized I22L resistance mutation provides a clean genetic system for mechanism studies. Combined with atovaquone, ELQ-300 achieves curative single-dose efficacy at 1 mg/kg and outperforms Malarone in acute models. It uniquely targets liver, blood, and transmission stages—including gametocytes and ookinetes—with potent activity against P. vivax. Choose ELQ-300 to dissect Qi-site pharmacology and develop next-generation antimalarial combinations.

Molecular Formula C24H17ClF3NO4
Molecular Weight 475.8 g/mol
CAS No. 1354745-52-0
Cat. No. B607292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElq-300
CAS1354745-52-0
SynonymsELQ300;  ELQ-300;  ELQ 300; 
Molecular FormulaC24H17ClF3NO4
Molecular Weight475.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)
InChIKeyWZDNKHCQIZRDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ELQ-300 (CAS 1354745-52-0): A Qi-Site Cytochrome bc1 Inhibitor for Antimalarial Research and Preclinical Development


ELQ-300 is a 4(1H)-quinolone-3-diarylether compound that functions as a selective, sub‑nanomolar inhibitor of the reductive (Qi) site of the Plasmodium falciparum cytochrome bc1 complex [1]. It is a preclinical antimalarial candidate with demonstrated oral bioavailability and activity against multiple parasite life‑cycle stages, including liver, blood, and transmission forms [2].

Why Atovaquone and Other Cytochrome bc1 Inhibitors Cannot Be Interchanged with ELQ-300


Although atovaquone (ATV) and ELQ-300 both target the cytochrome bc1 complex of Plasmodium, they bind to distinct catalytic sites—ATV inhibits the quinol oxidase (Qo) site, whereas ELQ-300 inhibits the quinone reductase (Qi) site [1]. This site‑specific binding confers fundamentally different resistance profiles: ELQ-300 retains full potency against ATV‑resistant parasites carrying Y268S Qo‑site mutations, while ATV is inactive against ELQ-300‑resistant I22L Qi‑site mutants [1]. Consequently, a research or procurement decision to substitute ATV or another Qo‑site inhibitor for ELQ-300 would compromise activity against ATV‑resistant strains and preclude investigation of Qi‑site pharmacology. The quantitative evidence below establishes precisely where ELQ-300 differentiates from its closest analogs.

Quantitative Differentiation of ELQ-300: Direct Comparisons with Atovaquone and Other Analogs


Qi‑Site Binding Confers Full Potency Against Atovaquone‑Resistant Parasites

ELQ-300 inhibits the Qi site of cytochrome bc1, whereas atovaquone inhibits the Qo site [1]. ELQ-300 retains complete activity against the ATV‑resistant Y268S mutant strain Tm90‑C2B, with an IC50 of 4.6 nM [2]. In contrast, atovaquone loses potency against this strain. Furthermore, ELQ-300‑resistant I22L Qi‑site mutants (D1 strain) exhibit a 35‑fold increase in ELQ-300 IC50 (160 nM) but remain fully sensitive to atovaquone [2].

Antimalarial Cytochrome bc1 Drug resistance

Superior Selectivity for Parasite vs. Human Cytochrome bc1

ELQ-300 exhibits a selectivity index for P. falciparum cytochrome bc1 over the human enzyme of >18,000, based on an IC50 of 0.56 nM for the parasite enzyme and >10,000 nM for human cytochrome bc1 [1]. The comparator atovaquone has a selectivity index of only 230 (IC50: 2.0 nM parasite, 460 nM human) [1]. This >78‑fold greater selectivity index indicates a substantially wider therapeutic window in vitro.

Antimalarial Selectivity Toxicity

Higher In Vivo Potency and Unique Cumulative Dosing Effect

In a P. yoelii murine malaria model, ELQ-300 monotherapy demonstrated an ED50 of 0.02 mg/kg/day over 4 days, compared to atovaquone monotherapy which functioned as a single‑dose curative compound only in suppressive tests [1]. Critically, ELQ-300 exhibited a unique cumulative dosing effect that blocked recrudescence even in a high‑parasitemia acute infection model, a property not observed with atovaquone [1]. The ATV:ELQ-300 combination was curative with a single combined dose of 1 mg/kg [1].

Antimalarial In vivo efficacy Pharmacodynamics

Multi‑Stage Activity: Liver, Blood, and Transmission Blockade

ELQ-300 is active against all three critical life‑cycle stages of Plasmodium: liver schizonts (prophylaxis), asexual blood stages (treatment), and gametocytes/ookinetes (transmission blocking) [1]. In a rodent model, ELQ-300 was highly efficacious in blocking transmission of malaria to the mosquito vector [1]. While atovaquone is also a blood‑stage schizonticide and has some prophylactic activity, it lacks the robust transmission‑blocking activity demonstrated by ELQ-300 [2].

Antimalarial Transmission blocking Prophylaxis

Potent Activity Against Plasmodium vivax

ELQ-300 is highly active against both Plasmodium falciparum and Plasmodium vivax, the two most prevalent human malaria species [1]. In contrast, atovaquone is primarily used for P. falciparum and has limited data supporting robust P. vivax activity. While quantitative IC50 values for P. vivax are not uniformly reported across all comparators, the compound's broad‑spectrum activity is a key differentiator for vivax‑endemic research [2].

Antimalarial Plasmodium vivax Relapsing malaria

Combination Synergy with Atovaquone Exceeds Malarone® Efficacy

The combination of atovaquone and ELQ-300 (ATV:ELQ-300) is highly synergistic in vivo and was curative with a single combined oral dose of 1 mg/kg [1]. Compared to the clinically used ATV:proguanil (Malarone) formulation, ATV:ELQ-300 was more efficacious in multiday, acute infection models and was equally effective at blocking the emergence of ATV‑resistant parasites [1].

Antimalarial Combination therapy Synergy

ELQ-300 (1354745-52-0): Key Application Scenarios Driven by Differentiation Data


Investigating Qi‑Site Pharmacology and Resistance Mechanisms

ELQ-300 is the definitive tool compound for studies of Qi‑site inhibition within the Plasmodium cytochrome bc1 complex. Because ELQ-300 retains full potency against ATV‑resistant Y268S mutants (IC50 = 4.6 nM), it enables researchers to dissect Qi‑site pharmacology independently of Qo‑site effects [1]. Its well‑characterized I22L resistance mutation further provides a clean genetic system for resistance mechanism studies [1].

Preclinical Development of Dual‑Site bc1 Inhibitor Combination Therapies

The synergistic pairing of ELQ-300 (Qi‑site inhibitor) with atovaquone (Qo‑site inhibitor) yields curative single‑dose efficacy at 1 mg/kg and outperforms the clinical Malarone combination in acute infection models [2]. This scenario is directly relevant for groups developing next‑generation antimalarial combinations that aim to reduce dose, improve compliance, and suppress resistance emergence.

Malaria Transmission‑Blocking and Elimination Research

ELQ-300’s activity against gametocytes, zygotes, and ookinetes, combined with its demonstrated efficacy in blocking mosquito transmission in rodent models, positions it as a critical reagent for malaria elimination studies [3]. Unlike atovaquone, ELQ-300 provides a pharmacologically tractable Qi‑site inhibitor for probing the contribution of bc1 to transmission.

Plasmodium vivax and Mixed‑Species Infection Models

ELQ-300 exhibits potent activity against P. vivax, the species responsible for relapsing malaria and a significant fraction of the global malaria burden [3]. Its broad‑spectrum profile supports research programs that require a single bc1 inhibitor with validated activity across multiple Plasmodium species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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